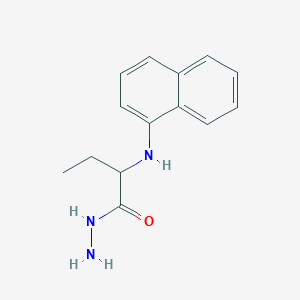

2-(1-Naphthylamino)butanohydrazide

Description

2-(1-Naphthylamino)butanohydrazide (CAS: 1167441-29-3) is a hydrazide derivative featuring a naphthylamino group attached to a four-carbon chain terminating in a hydrazide functional group. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.31 g/mol . The compound is synthesized via reactions involving hydrazine monohydrate and ester precursors, a method common to similar hydrazides .

Properties

IUPAC Name |

2-(naphthalen-1-ylamino)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-12(14(18)17-15)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12,16H,2,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMHSNWVYEFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249968 | |

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167441-29-3 | |

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167441-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylamino)butanohydrazide typically involves the reaction of 1-naphthylamine with butanoic acid hydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylamino)butanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylamino derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthylamino derivatives, hydrazine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Naphthylamino)butanohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)butanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Comparison with Similar Compounds

Heatin (N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(1-naphthylamino)propanohydrazide)

- Structure: Features a propanohydrazide backbone (three-carbon chain) with a 2-hydroxy-1-naphthylmethylene substituent.

- Molecular Formula : C₂₃H₂₀N₄O₂; Molecular Weight : 384.43 g/mol .

- Biological Activity : Demonstrates significant stimulation of hypocotyl elongation in Arabidopsis seedlings at 8.5 µM, with temperature-dependent efficacy (22–27°C) .

- Key Difference: Shorter carbon chain compared to the butanohydrazide derivative, which may influence steric interactions and bioavailability.

N'-(1H-Indol-3-ylmethylene)-2-(4-methoxyanilino)butanohydrazide (CAS: 489410-16-4)

3-(1H-Benzimidazol-2-yl)-4-(phenylamino)butanohydrazide (Compound 2a)

- Structure: Substituted with a benzimidazolyl group and phenylamino side chain.

- Molecular Formula : C₁₇H₁₈N₆O; Molecular Weight : 322.37 g/mol.

- Physical Properties: Melting point: 212–213°C; synthesized via hydrazine monohydrate-mediated reactions .

- Key Difference : The benzimidazole ring enhances hydrogen-bonding capacity, which may improve binding affinity in enzyme inhibition studies compared to naphthyl derivatives.

2'-(4-Methoxybenzoyl)-1-naphthohydrazide (CAS: 83833-17-4)

2-({4-Allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide (CAS: 1071368-70-1)

- Structure : Incorporates a triazole-thio heterocycle and allyl group.

- Molecular Formula: Not explicitly provided; molecular weight inferred to be >350 g/mol .

Biological Activity

2-(1-Naphthylamino)butanohydrazide is a chemical compound with significant potential in biological research and pharmaceutical applications. Its structure consists of a naphthyl group attached to a butanohydrazide moiety, which contributes to its unique biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthylamine with butanoic acid hydrazide. The process is conducted under controlled conditions to ensure the purity and yield of the product. The reaction can be summarized as follows:

This synthetic route is crucial for producing the compound for subsequent biological evaluations and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound's hydrazide functional group is known for its reactivity, which may contribute to its bioactivity by forming adducts with target molecules.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, a study reported that the compound significantly reduced cell viability in human leukemia cells, with IC50 values indicating potent activity (see Table 1).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Leukemia Cells | 15.4 | Significant inhibition |

| Breast Cancer Cells | 22.3 | Moderate inhibition |

| Colon Cancer Cells | 18.7 | Significant inhibition |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens. Research indicates that the compound exhibits bacteriostatic effects against both Gram-positive and Gram-negative bacteria. A case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 64 | Moderate activity |

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis rates, as evidenced by flow cytometry analyses. This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial properties of the compound against clinical isolates from infected patients. The results showed that this compound effectively inhibited bacterial growth, suggesting its potential application in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.